molecular formula C8H6ClNO2S2 B8789198 2-Methyl-1,3-benzothiazole-4-sulfonyl chloride

2-Methyl-1,3-benzothiazole-4-sulfonyl chloride

Cat. No. B8789198
M. Wt: 247.7 g/mol
InChI Key: VLWQNWSNCAAZHW-UHFFFAOYSA-N
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Patent
US04643759

Procedure details

2-Methylbenzothiazole (50 g) was added in a slow, dropwise manner to 86 mL of chlorosulfonic acid at room temperature. When the addition was complete, the dark reaction mixture was heated at 140°-145° C. for about 3 hours. The solution was allowed to cool and was slowly added to a large excess of ice. Insoluble solids were removed by filtration and the aqueous layer was extracted with benzene. Drying and evaporation of the solvent gave an off-white solid which was shown by 1H NMR analysis to consist of a mixture of sulfonyl chlorides, presumably the 4-, 6-, and 7-isomers. This crude material was recrystallized three times from hexane to remove the 6-isomer as a white solid, m.p. 100°-102° C. The combined mother liquors were concentrated to give a dark yellow oil which was carried on to the next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>>[CH3:1][C:2]1[S:3][C:4]2[C:5](=[C:7]([S:12]([Cl:11])(=[O:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[N:6]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2
Name
Quantity
86 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the dark reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 140°-145° C. for about 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
was slowly added to a large excess of ice
CUSTOM
Type
CUSTOM
Details
Insoluble solids were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with benzene
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an off-white solid which
CUSTOM
Type
CUSTOM
Details
This crude material was recrystallized three times from hexane
CUSTOM
Type
CUSTOM
Details
to remove the 6-isomer as a white solid, m.p. 100°-102° C
CONCENTRATION
Type
CONCENTRATION
Details
The combined mother liquors were concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark yellow oil which
CUSTOM
Type
CUSTOM
Details
was carried on to the next step without further purification

Outcomes

Product
Name
Type
Smiles
CC=1SC=2C(N1)=C(C=CC2)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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